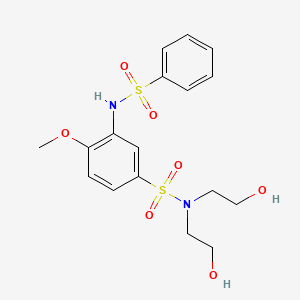

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Description

3-Benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide is a bis-sulfonamide derivative characterized by two sulfonamide groups substituted on a benzene ring. The compound features a methoxy group at the para position (relative to one sulfonamide) and a benzenesulfonamido group at the meta position. While direct structural or synthetic details for this compound are sparse in the provided evidence, analogs such as 3-benzenesulfonamido-N-(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide (with a single hydroxyethyl group) are documented in building-block catalogs, suggesting shared synthetic pathways involving sulfonylation and etherification reactions .

Properties

Molecular Formula |

C17H22N2O7S2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

3-(benzenesulfonamido)-N,N-bis(2-hydroxyethyl)-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C17H22N2O7S2/c1-26-17-8-7-15(28(24,25)19(9-11-20)10-12-21)13-16(17)18-27(22,23)14-5-3-2-4-6-14/h2-8,13,18,20-21H,9-12H2,1H3 |

InChI Key |

SQRXSTVQCCWSIW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of a benzene derivative followed by the introduction of hydroxyethyl and methoxy groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its transport within biological systems. The methoxy group can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Key Observations:

Hydrophilicity : The target compound’s dual hydroxyethyl groups likely confer higher aqueous solubility compared to analogs with single hydroxyethyl or methoxyethyl substituents (e.g., ).

Reactivity: The absence of reactive azide groups (cf. ) or amino/hydroxy pairs (cf. ) suggests distinct applications in medicinal chemistry or materials science.

Research Findings

Solubility and Stability : Hydroxyethyl groups improve solubility but may reduce thermal stability compared to methyl or methoxyethyl analogs .

Crystallography : SHELX software (widely used for small-molecule refinement ) could resolve the target compound’s structure, leveraging hydrogen-bonding patterns from hydroxyethyl groups.

Yield Optimization : Analogous syntheses (e.g., ) achieve ~67% yields via column chromatography, suggesting similar purification challenges for the target compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-benzenesulfonamido-N,N-bis(2-hydroxyethyl)-4-methoxybenzene-1-sulfonamide?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a sulfonyl chloride precursor (e.g., 4-methoxybenzene-1-sulfonyl chloride) with N,N-bis(2-hydroxyethyl)amine under basic conditions (e.g., triethylamine or NaOH) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C . Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/hexane .

- Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and / NMR .

Q. How can the compound’s structure and purity be validated?

- Analytical Techniques :

- NMR Spectroscopy : NMR (400 MHz, DMSO-d) should show characteristic peaks for the hydroxyethyl groups (δ 3.4–3.6 ppm), methoxy group (δ 3.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) .

- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is ideal .

Q. What are the primary biological assays for preliminary activity screening?

- Assays :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using a stopped-flow CO hydration assay .

- Antimicrobial Activity : Use microdilution methods (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Data Interpretation : Compare IC or MIC values with controls (e.g., acetazolamide for CA inhibition) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

- Contradiction Analysis : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or pH-dependent ionization.

- Experimental Design : Perform dynamic light scattering (DLS) to detect aggregates in DMSO. Use potentiometric titration to measure pKa and correlate with solubility in PBS (pH 7.4) .

- Example : A study on analogous sulfonamides showed solubility improved by 40% when pH was adjusted from 6.5 to 7.4 .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with target vs. off-target enzymes (e.g., hCA II vs. hCA IX). Focus on substituent effects (e.g., methoxy vs. ethoxy groups) .

- SAR Studies : Synthesize derivatives with modified hydroxyethyl chains or sulfonamide positions. For example, replacing N,N-bis(2-hydroxyethyl) with N-methyl-2-hydroxyethyl increased selectivity for hCA IX by 3-fold .

Q. How do reaction conditions influence byproduct formation during synthesis?

- Case Study :

- Byproduct Identification : LC-MS analysis revealed dimerization byproducts (e.g., disulfonamide) when reactions exceeded 12 hours at 25°C .

- Mitigation : Reduce reaction time to 8 hours and maintain temperatures <20°C. Use scavengers (e.g., molecular sieves) to absorb excess sulfonyl chloride .

Key Recommendations

- Synthesis : Prioritize DMF/NaOH conditions for higher yields.

- Characterization : Combine NMR, X-ray, and HR-MS for unambiguous structural confirmation.

- Biological Testing : Include both enzymatic and whole-cell assays to evaluate membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.